molecular formula C19H26ClNO3 B4682360 3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-adamantanol hydrochloride

3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-adamantanol hydrochloride

Cat. No. B4682360
M. Wt: 351.9 g/mol
InChI Key: PIBKQBLBEGGWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-adamantanol hydrochloride, commonly known as Memantine, is a medication used to treat Alzheimer's disease. It is an NMDA receptor antagonist that works by regulating the activity of glutamate, a neurotransmitter in the brain. Memantine is a unique drug that has been proven effective in treating the symptoms of Alzheimer's disease.

Mechanism of Action

Memantine works by regulating the activity of glutamate, a neurotransmitter in the brain. Glutamate is involved in many important functions, including learning and memory. In Alzheimer's disease, there is an excess of glutamate in the brain, which can lead to cell damage and death. Memantine blocks the activity of glutamate, which helps to protect the brain cells from damage.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Memantine has also been shown to reduce inflammation in the brain, which can contribute to the development of Alzheimer's disease. Additionally, Memantine has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using Memantine in lab experiments is that it has a well-established mechanism of action and has been extensively studied. Additionally, Memantine has a low toxicity profile, which makes it a safe option for use in lab experiments. However, Memantine can be expensive, which may limit its use in some experiments. Additionally, Memantine can have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on Memantine. One area of interest is the use of Memantine in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is the use of Memantine in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, there is interest in exploring the potential use of Memantine in the treatment of depression, anxiety, and addiction. Finally, there is interest in developing new and more efficient synthesis methods for Memantine.

Scientific Research Applications

Memantine has been extensively studied for its effectiveness in treating Alzheimer's disease. It has been shown to improve cognitive function and slow the progression of the disease. Memantine has also been studied for its potential use in treating other neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy. Additionally, Memantine has been studied for its potential use in treating depression, anxiety, and addiction.

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)adamantan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3.ClH/c21-19-9-14-5-15(10-19)8-18(7-14,12-19)20-11-13-1-2-16-17(6-13)23-4-3-22-16;/h1-2,6,14-15,20-21H,3-5,7-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBKQBLBEGGWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNC34CC5CC(C3)CC(C5)(C4)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-adamantanol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-adamantanol hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-adamantanol hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-adamantanol hydrochloride
Reactant of Route 5
3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-adamantanol hydrochloride
Reactant of Route 6
3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-adamantanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.